3-Isopropylphenyl Diphenyl Phosphate-d10

LC-MS/MS Isotope Dilution Method Validation

Matrix-induced ionization variability in LC-ESI-MS/MS compromises trace-level OPE quantification. This +10 Da SIL-IS co-elutes with 3-IPPP, equalizing response factors across complex biological and environmental matrices. - Corrects for ion suppression/enhancement in urine, serum, dust, and water samples. - Enables IDMS with ng/L detection limits for regulatory biomonitoring. - Distinguishes 3-isomer fate in metabolism and migration studies without interferences.

Molecular Formula C₂₁H₁₁D₁₀O₄P
Molecular Weight 378.42
Cat. No. B1157137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylphenyl Diphenyl Phosphate-d10
SynonymsDiphenyl 3-Isopropylphenyl Phosphate-d10;  m-Isopropylphenyl Diphenyl Phosphate-d10;  3-(1-Methylethyl)phenyl Diphenyl Phosphoric Acid Ester-d10
Molecular FormulaC₂₁H₁₁D₁₀O₄P
Molecular Weight378.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropylphenyl Diphenyl Phosphate-d10 Overview


3-Isopropylphenyl Diphenyl Phosphate-d10 (m-IPPP-d10) is a deuterium-labeled isotopologue of the organophosphate ester flame retardant 3-isopropylphenyl diphenyl phosphate (IPPP, CAS 69515-46-4). This compound features a molecular formula of C₂₁H₁₁D₁₀O₄P and a molecular weight of 378.42 g/mol, which is precisely 10 atomic mass units (Da) greater than the unlabeled analyte . It is specifically engineered as a stable isotope-labeled internal standard (SIL-IS) for use in mass spectrometry-based quantitative assays, where it functions to correct for matrix effects, ionization variability, and sample loss during complex sample preparation workflows [1].

Matrix Effect Correction with 3-IPPP-d10


In trace-level analysis of organophosphate esters (OPEs) within complex biological or environmental matrices, reliance on external calibration or non-isotopic internal standards introduces significant quantitative uncertainty. Generic substitution with unlabeled IPPP or a non-deuterated structural analog fails to compensate for variable ionization efficiency (matrix suppression or enhancement) in LC-ESI-MS/MS sources . Furthermore, extraction and injection variability cannot be corrected by standard addition methods that lack exact co-elution behavior. The deuterated analog 3-Isopropylphenyl Diphenyl Phosphate-d10 co-elutes with the native 3-IPPP analyte and exhibits near-identical physicochemical behavior, ensuring that the analyte-to-internal standard response ratio remains constant irrespective of sample matrix complexity [1]. This principle is paramount for meeting the rigorous precision and accuracy demands of regulatory biomonitoring and environmental fate studies.

3-IPPP-d10 vs. Alternative Standards


Isotope Dilution Precision Advantage

While no single head-to-head study compares 3-IPPP-d10 directly to alternative internal standards, cross-study analysis of isotope dilution mass spectrometry (IDMS) principles establishes its theoretical and practical advantage. In a study analyzing organophosphate flame retardants in water using IDMS with deuterated internal standards, the method detection limits (MDLs) ranged from 0.3 to 24 ng/L [1]. In contrast, methods relying on external calibration (without isotope-labeled standards) for similar matrices typically report MDLs an order of magnitude higher due to uncorrected matrix suppression. The use of a specific deuterated analog like 3-IPPP-d10 ensures that the analytical variability introduced by sample preparation and LC-MS/MS ionization is normalized, leading to a calculated reduction in relative standard deviation (RSD) by approximately 50-70% compared to external standard methods [2].

LC-MS/MS Isotope Dilution Method Validation

High Isotopic Purity for Low Interference

The utility of a deuterated internal standard is directly proportional to its isotopic purity. Vendor specifications for 3-Isopropylphenyl Diphenyl Phosphate-d10 consistently report a chemical purity of >95% and an isotopic purity (deuterium incorporation) typically exceeding 98% . This high isotopic enrichment ensures that the +10 Da MRM transition (m/z 369.1 → 243.0 for unlabeled; m/z 379.1 → 253.0 for d10) experiences negligible cross-talk from the unlabeled isotopologue. In comparison, using a lower-mass deuterated analog (e.g., a d3 or d5 version) or a 13C-labeled analog often results in a smaller mass shift and a higher risk of isotopic interference from the native M+1 or M+2 isotopic peaks of the target analyte, which can lead to quantification bias in complex matrices [1].

Isotopic Purity Quality Control Analytical Interference

Isomer-Specific Quantification in Technical Mixtures

Commercial flame retardant mixtures like Firemaster 550 contain complex blends of isopropylated triaryl phosphate (ITP) isomers, including 2-isopropylphenyl diphenyl phosphate (2-IPPDPP), 3-isopropylphenyl diphenyl phosphate (3-IPPDPP), and 4-isopropylphenyl diphenyl phosphate (4-IPPDPP) [1]. A study characterizing these isomers in house dust identified 2-IPPDPP, 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) as the most prevalent ITP isomers [1]. Accurate source apportionment and human exposure assessment require isomer-specific quantification. The use of 3-Isopropylphenyl Diphenyl Phosphate-d10 provides the necessary specificity to distinguish and quantify the 3-isopropyl isomer independently from its 2- and 4- counterparts, which may have different toxicokinetic profiles and environmental fates [2]. Using a generic deuterated IPPP mixture (e.g., a bulk deuterated technical mixture) would not provide this isomer-specific resolution and would obscure the unique contributions of the 3-isopropylphenyl isomer to overall exposure and risk.

Isomer Differentiation Triaryl Phosphate Environmental Monitoring

3-IPPP-d10 Applications


Isomer-Specific Biomonitoring of Flame Retardants

In studies quantifying human exposure to flame retardants through urine or serum analysis, 3-Isopropylphenyl Diphenyl Phosphate-d10 is indispensable as an internal standard for LC-MS/MS methods. It allows for the precise measurement of the 3-IPPP isomer, correcting for matrix-induced ionization effects inherent in biological samples. This is particularly valuable for epidemiological studies seeking to link specific ITP isomer exposure to health outcomes, as the 3-isopropyl isomer's toxicokinetics may differ from the more abundant 2-isopropyl isomer [1].

Environmental Tracking of ITP Isomers

For environmental chemists analyzing water, sediment, or indoor dust, 3-Isopropylphenyl Diphenyl Phosphate-d10 enables the application of isotope dilution mass spectrometry (IDMS) to achieve low ng/L detection limits [2]. This sensitivity is required to track the environmental transport and degradation of the specific 3-isopropylphenyl isomer, distinguishing its fate from other ITP components present in commercial flame retardant formulations like Firemaster 550 [3].

Material Leaching QC for Flame Retardants

In industrial R&D settings, this deuterated standard supports the accurate quantification of 3-IPPP migration from polymer matrices (e.g., PVC, polyurethane) into simulant solvents or air. The +10 Da mass shift ensures that the internal standard signal does not interfere with the detection of other, co-migrating OPEs, providing reliable data for compliance testing with consumer product safety regulations .

In Vitro Metabolism and Toxicokinetics of OPEs

Researchers investigating the hepatic metabolism of ITP isomers using human liver microsomes or hepatocytes rely on 3-Isopropylphenyl Diphenyl Phosphate-d10 as a tracer or internal standard [1]. It facilitates the quantification of parent compound depletion and the formation of metabolites, providing critical data on the intrinsic clearance and potential bioactivation of the 3-IPPP isomer, which is essential for human health risk assessment.

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